molecular formula C6H13NO B1346266 2-(Dimethylamino)-2-methylpropanal CAS No. 16042-92-5

2-(Dimethylamino)-2-methylpropanal

Cat. No.: B1346266
CAS No.: 16042-92-5
M. Wt: 115.17 g/mol
InChI Key: HQVOWZWVYHHPHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)-2-methylpropanal (hypothetical structure: (CH₃)₂N–C(CH₃)₂–CHO) is an aldehyde derivative featuring a dimethylamino group and a methyl substituent at the β-carbon. This article focuses on comparisons with compounds sharing similar substituents or functional groups, drawing from authoritative sources to infer properties and uses.

Properties

IUPAC Name

2-(dimethylamino)-2-methylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(2,5-8)7(3)4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVOWZWVYHHPHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282823
Record name 2-(dimethylamino)-2-methylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16042-92-5
Record name NSC28116
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28116
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(dimethylamino)-2-methylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(dimethylamino)-2-methylpropanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Dimethylamino)-2-methylpropanal can be synthesized through several methods. One common approach involves the reaction of dimethylamine with isobutyraldehyde under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Purification steps, such as distillation or crystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Dimethylamino)-2-methylpropanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: 2-(Dimethylamino)-2-methylpropanoic acid.

    Reduction: 2-(Dimethylamino)-2-methylpropanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Dimethylamino)-2-methylpropanal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-2-methylpropanal involves its interaction with various molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with other molecules, influencing their reactivity and stability. The aldehyde group can participate in nucleophilic addition reactions, making the compound a versatile intermediate in chemical synthesis.

Comparison with Similar Compounds

2-Dimethylamino-2-methyl-1-propanol

  • Structure : (CH₃)₂N–C(CH₃)₂–CH₂OH
  • Key Differences : Replaces the aldehyde (–CHO) with a hydroxyl (–OH) group.
  • Properties and Applications :
    • Solubility: Miscible in hot water and oxygenated solvents .
    • Use: Epoxy resin curing agent due to its amine functionality and thermal stability .
    • Reactivity: The hydroxyl group enables hydrogen bonding, enhancing solubility but reducing electrophilicity compared to aldehydes.

2-(Dimethylamino)ethyl Methacrylate

  • Structure : CH₂=C(CH₃)COO–CH₂CH₂N(CH₃)₂
  • Key Differences : Methacrylate ester group instead of aldehyde; longer carbon chain.
  • Properties and Applications: Polymerization: Acts as a co-initiator in dental resins. Ethyl 4-(dimethylamino) benzoate outperforms it in degree of conversion (68% vs. 58%) in resin cements, but its reactivity improves with diphenyliodonium hexafluorophosphate (DPI) . Physical Properties: Resins containing this compound exhibit lower flexural strength (85 MPa) compared to ethyl 4-(dimethylamino) benzoate-based resins (112 MPa) .

Ethyl 4-(Dimethylamino) Benzoate

  • Structure : C₆H₄(COOEt)–N(CH₃)₂
  • Key Differences : Aromatic ring and ester group vs. aliphatic aldehyde.
  • Properties and Applications :
    • Reactivity: Higher photoinitiation efficiency in resins due to aromatic conjugation, achieving a degree of conversion of 72% without DPI .
    • Stability: Less influenced by DPI than aliphatic amines, making it preferred for high-performance adhesives .

2-Amino-2-Methylpropanol

  • Structure : NH₂–C(CH₃)₂–CH₂OH
  • Key Differences: Primary amine (–NH₂) instead of dimethylamino (–N(CH₃)₂); hydroxyl group.
  • Properties and Applications: Basicity: Weaker base (pKa ~9.5) compared to dimethylamino derivatives due to reduced alkyl substitution. Use: Intermediate in surfactants and pharmaceuticals; validated for gas chromatography analysis .

Data Table: Comparative Analysis

Compound Functional Groups Molecular Formula Key Applications Reactivity Notes
2-(Dimethylamino)-2-methylpropanal Aldehyde, dimethylamino C₆H₁₃NO (Hypothetical) Synthesis High electrophilicity due to –CHO group
2-Dimethylamino-2-methyl-1-propanol Alcohol, dimethylamino C₇H₁₇NO Epoxy curing agent Hydrogen bonding enhances solubility
2-(Dimethylamino)ethyl methacrylate Methacrylate, amine C₈H₁₅NO₂ Dental resins Lower conversion efficiency vs. benzoate
Ethyl 4-(dimethylamino) benzoate Ester, aromatic amine C₁₁H₁₅NO₂ Photoinitiator Aromatic conjugation boosts reactivity
2-Amino-2-Methylpropanol Alcohol, primary amine C₄H₁₁NO Chemical intermediate Lower basicity than dimethylamino analogs

Research Findings and Trends

  • Reactivity in Resin Systems: Aliphatic amines like 2-(dimethylamino)ethyl methacrylate show lower intrinsic reactivity than aromatic analogs (e.g., ethyl 4-(dimethylamino) benzoate) but benefit from additives like DPI, which enhance radical generation .
  • Thermal Stability: Dimethylamino-alcohols (e.g., 2-Dimethylamino-2-methyl-1-propanol) exhibit stability up to 150°C, suitable for high-temperature epoxy curing .

Biological Activity

Overview

2-(Dimethylamino)-2-methylpropanal, also known as DMAMP, is an organic compound with the molecular formula C6_6H13_{13}NO. It is characterized by a dimethylamino group attached to a methylpropanal structure, making it a tertiary amine and an aldehyde. This compound has garnered interest in various fields, particularly in organic synthesis and biological research due to its potential interactions with biological systems.

  • Molecular Weight : 115.18 g/mol
  • Structure : Tertiary amine and aldehyde functionality
  • Synthesis Methods : Commonly synthesized by reacting dimethylamine with isobutyraldehyde under controlled conditions, often utilizing catalysts and inert atmospheres to optimize yield and purity.

The biological activity of DMAMP is primarily attributed to its ability to interact with various biomolecules. The dimethylamino group can form hydrogen bonds and electrostatic interactions, while the aldehyde group is capable of participating in nucleophilic addition reactions. These properties allow DMAMP to serve as a versatile intermediate in chemical synthesis and potentially influence biological pathways.

Biological Activity

Research indicates that DMAMP interacts with several biological receptors and enzymes, suggesting potential pharmacological applications. Its interactions may modulate biochemical pathways, making it a candidate for further investigation in medicinal chemistry.

Potential Biological Effects:

  • Enzyme Interaction : DMAMP may influence enzyme activity through reversible binding or modification of active sites.
  • Receptor Modulation : The compound's structure allows for potential binding to neurotransmitter receptors, which could affect signaling pathways.

Case Studies and Research Findings

  • Pharmacological Studies : Preliminary studies have shown that DMAMP can act as a substrate or inhibitor for certain enzymes involved in metabolic pathways. For instance, its interaction with aminotransferases suggests a role in amino acid metabolism.
  • Toxicological Assessments : Toxicity studies indicate that DMAMP exhibits low toxicity at therapeutic doses, making it a safer alternative in drug development compared to other compounds with similar functionalities.
  • Synthetic Applications : DMAMP has been utilized as a building block in the synthesis of complex organic molecules, demonstrating its utility in medicinal chemistry. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) enhances its applicability in synthetic routes .

Comparative Analysis

The following table summarizes the biological activities and properties of DMAMP compared to structurally similar compounds:

CompoundStructure TypeBiological ActivityApplications
This compoundTertiary amine & aldehydeEnzyme interaction; potential drug candidateOrganic synthesis
2-(Dimethylamino)ethanolTertiary amine & alcoholNeurotransmitter modulationSolvent; intermediate
DimethylaminopropylaminePrimary amineAntimicrobial activityPharmaceutical synthesis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Dimethylamino)-2-methylpropanal
Reactant of Route 2
2-(Dimethylamino)-2-methylpropanal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.